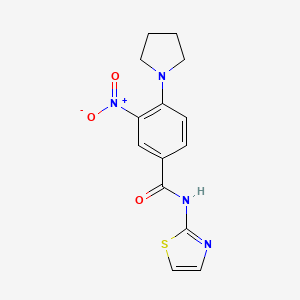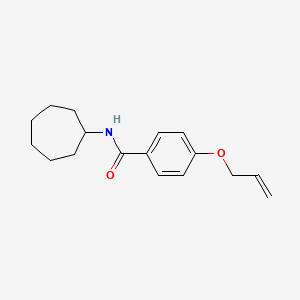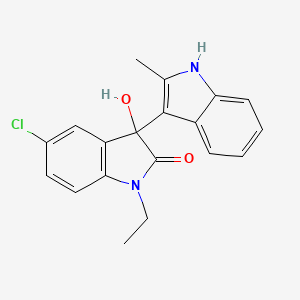![molecular formula C20H24N2O4 B4405310 3,4-dimethoxy-N-[2-(pentanoylamino)phenyl]benzamide](/img/structure/B4405310.png)
3,4-dimethoxy-N-[2-(pentanoylamino)phenyl]benzamide
Vue d'ensemble
Description
3,4-dimethoxy-N-[2-(pentanoylamino)phenyl]benzamide, also known as DPNB, is a synthetic compound that belongs to the family of benzamides. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology.
Mécanisme D'action
The mechanism of action of 3,4-dimethoxy-N-[2-(pentanoylamino)phenyl]benzamide involves its binding to G protein-coupled receptors, including dopamine and serotonin receptors, and the inhibition of their downstream signaling pathways. This compound has also been found to modulate the activity of various enzymes and transcription factors, including NF-κB and MAPK, which are involved in the regulation of cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, modulation of neurotransmitter release, reduction of oxidative stress and inflammation, and modulation of immune cell activity. These effects are mediated through the modulation of various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dimethoxy-N-[2-(pentanoylamino)phenyl]benzamide has several advantages as a research tool, including its high potency, selectivity, and stability. Moreover, this compound can be easily synthesized in large quantities, making it readily available for research purposes. However, this compound also has some limitations, including its potential toxicity and lack of information on its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the research on 3,4-dimethoxy-N-[2-(pentanoylamino)phenyl]benzamide. Firstly, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of this compound in vivo, which will provide insights into its potential therapeutic applications. Secondly, the development of novel analogs of this compound with improved potency and selectivity may lead to the discovery of new therapeutic agents. Thirdly, the investigation of the synergistic effects of this compound with other anticancer agents may enhance its efficacy in cancer therapy. Finally, the exploration of the role of this compound in the regulation of immune cell activity may lead to the development of new immunomodulatory agents.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various fields of research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound may lead to the development of novel therapeutic agents for the treatment of cancer, neurodegenerative diseases, and immune disorders.
Applications De Recherche Scientifique
3,4-dimethoxy-N-[2-(pentanoylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various fields of research. In cancer research, this compound has been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has been found to sensitize cancer cells to chemotherapy and radiotherapy, thereby enhancing their efficacy.
In neuroscience, this compound has been shown to modulate the activity of G protein-coupled receptors, including dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. This compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In immunology, this compound has been shown to modulate the activity of immune cells, including T cells and macrophages, by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. This compound has also been found to enhance the efficacy of immunotherapy in animal models of cancer by boosting the activity of immune cells.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[2-(pentanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-4-5-10-19(23)21-15-8-6-7-9-16(15)22-20(24)14-11-12-17(25-2)18(13-14)26-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLUFXJAOJCMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(4-methyl-1-piperidinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4405234.png)

![1-{3-[4-(3-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4405253.png)

![1-{2-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4405260.png)
![3-ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4405264.png)
![1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4405265.png)
![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4405269.png)
![[2-(3-morpholin-4-ylpropoxy)phenyl]methanol hydrochloride](/img/structure/B4405299.png)
![3-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4405304.png)
![ethyl {3-[(2-thienylcarbonyl)amino]phenyl}carbamate](/img/structure/B4405323.png)

